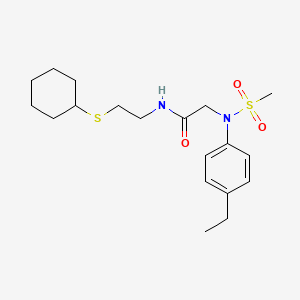
N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide
Descripción general
Descripción
N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide: is a synthetic organic compound It is characterized by the presence of a cyclohexylsulfanyl group, an ethyl group, a methylsulfonyl group, and an anilinoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the cyclohexylsulfanyl intermediate: This can be achieved by reacting cyclohexylthiol with an appropriate alkylating agent under basic conditions.
Synthesis of the anilinoacetamide moiety: This involves the reaction of 4-ethyl-N-methylsulfonylaniline with chloroacetic acid or its derivatives.
Coupling of intermediates: The final step involves coupling the cyclohexylsulfanyl intermediate with the anilinoacetamide moiety under suitable conditions, such as the presence of a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide: may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-cyclohexylsulfanylethyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
- N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-ethylsulfonylanilino)acetamide
- N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)propionamide
Uniqueness
The uniqueness of N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the cyclohexylsulfanyl group may enhance its lipophilicity, while the anilinoacetamide moiety may contribute to its binding affinity for certain biological targets.
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-3-16-9-11-17(12-10-16)21(26(2,23)24)15-19(22)20-13-14-25-18-7-5-4-6-8-18/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGXKZMEYNILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















